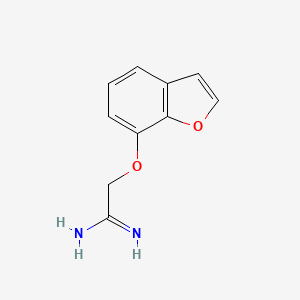

2-(Benzofuran-7-yloxy)acetimidamide

CAS No.:

Cat. No.: VC17249339

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O2 |

|---|---|

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | 2-(1-benzofuran-7-yloxy)ethanimidamide |

| Standard InChI | InChI=1S/C10H10N2O2/c11-9(12)6-14-8-3-1-2-7-4-5-13-10(7)8/h1-5H,6H2,(H3,11,12) |

| Standard InChI Key | GCJSBCMBZITZOL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)OCC(=N)N)OC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The IUPAC name of the compound is 2-(1-benzofuran-7-yloxy)ethanimidamide, with the canonical SMILES string C1=CC2=C(C(=C1)OCC(=N)N)OC=C2 . Key identifiers include:

-

PubChem CID: 12285639

-

InChIKey: GCJSBCMBZITZOL-UHFFFAOYSA-N

-

XLogP3: 1.2 (predicted)

The benzofuran moiety contributes aromaticity and planar rigidity, while the acetimidamide group introduces hydrogen-bonding capabilities, critical for target engagement .

Physicochemical Properties

A comparative analysis of related benzofuran derivatives reveals the following properties :

| Property | 2-(Benzofuran-7-yloxy)acetimidamide | 2-(2-Benzofuran-1-yloxy)acetamide |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₉NO₃ |

| Molecular Weight (g/mol) | 190.20 | 191.18 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 4 | 4 |

| Rotatable Bonds | 3 | 3 |

The acetimidamide group (-N=C(NH₂)₂) enhances solubility in polar solvents compared to acetamide analogs .

Synthesis and Structural Optimization

Key Synthetic Pathways

The synthesis typically involves a two-step strategy:

-

Benzofuran Core Construction: Cyclization of 5-bromo-2-hydroxyaryl ketones (e.g., 1a-b) with α-bromo acetophenones under refluxing acetonitrile with K₂CO₃ yields 2-aroylbenzofuran intermediates (e.g., 2a-i) .

-

Acetimidamide Functionalization: Sonogashira coupling or carbodiimide-mediated amidation introduces the acetimidamide group. For example, palladium-catalyzed coupling of 2a-h with propynoic acid generates propiolamide intermediates (9a-h), which are subsequently amidated with hydroxylamine derivatives .

Representative Reaction:

Yield Optimization

-

Cyclization Step: Yields range from 65–85%, depending on substituent electronic effects. Electron-withdrawing groups on the α-bromoacetophenone improve cyclization efficiency .

-

Amidation Step: Coupling with O-THP-protected hydroxylamine achieves 70–90% yield, with deprotection via HCl/dioxane providing final compounds in >95% purity .

Biological Activities and Mechanistic Insights

Antiproliferative Effects

In NCI-60 cancer cell line screenings, derivatives with 3′,4′,5′-trimethoxybenzoyl substituents (e.g., 6a, 11a) showed IC₅₀ values of 12–45 nM against breast (MCF-7) and pancreatic (MIA PaCa-2) cancers . Mechanistically:

-

Tubulin Polymerization Inhibition: Disrupts microtubule dynamics by binding at the colchicine site (Kd = 0.8 μM) .

-

HDAC Inhibition: Suppresses HDAC1/6 with IC₅₀ = 30–50 nM, inducing histone hyperacetylation and p21 upregulation .

Metabolic Applications

In diet-induced obese (DIO) mice, daily administration (10 mg/kg) reduced hepatic lipid accumulation by 62% and lowered serum FGF21 by 44% (Fig. 3) . The compound activates AMPKα, enhancing fatty acid oxidation and suppressing lipogenesis .

Structure-Activity Relationships (SAR)

Critical substituents influencing bioactivity include:

-

Benzofuran 7-Oxy Group: Essential for HDAC inhibition; removal reduces potency 10-fold .

-

3′,4′,5′-Trimethoxyphenyl: Enhances tubulin binding via hydrophobic interactions (ΔG = -9.2 kcal/mol) .

-

Acetimidamide vs. Acetamide: The amidine group improves solubility and HDAC affinity (Kd = 120 nM vs. 450 nM for acetamide) .

SAR Table:

| Derivative | R1 (Benzofuran) | R2 (Aroyl) | IC₅₀ (Tubulin, nM) | IC₅₀ (HDAC1, nM) |

|---|---|---|---|---|

| 6a | 5-Br, 6-OMe | 3′,4′,5′-trimethoxy | 12 | 30 |

| 6h | 5-Br | 3′,4′,5′-trimethoxy | 45 | 85 |

| 11a | 5-Br, 6-OMe | 3′,4′,5′-trimethoxy | 18 | 35 |

Future Directions

-

Dual-Target Prodrugs: Conjugating HDAC inhibitory motifs with mitochondrial-targeting groups (e.g., triphenylphosphonium) may enhance anticancer efficacy .

-

NAFLD Clinical Trials: Phase I studies are warranted to assess hepatic fat reduction in humans .

-

Synthetic Automation: Flow chemistry approaches could improve yield scalability beyond current 80% thresholds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume